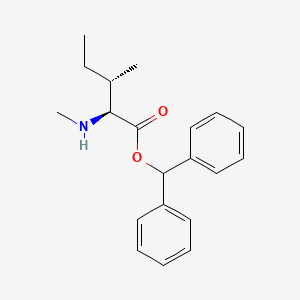

N-methyl-L-isoleucine benzhydryl ester

Description

Properties

Molecular Formula |

C20H25NO2 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

benzhydryl (2S,3S)-3-methyl-2-(methylamino)pentanoate |

InChI |

InChI=1S/C20H25NO2/c1-4-15(2)18(21-3)20(22)23-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15,18-19,21H,4H2,1-3H3/t15-,18-/m0/s1 |

InChI Key |

JUSIGNSKLHFRNY-YJBOKZPZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC |

Canonical SMILES |

CCC(C)C(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC |

Origin of Product |

United States |

Preparation Methods

Alkylation of L-Isoleucine via N-Nosyl Protection

Leggio et al. (2010) developed a solution-phase method for synthesizing N-methyl-α-amino acids using N-nosyl-L-isoleucine phenacyl esters. The carboxyl group is protected as a phenacyl ester, while the amino group is nosylated (2-nitrobenzenesulfonyl). Methylation proceeds via diazomethane under mild conditions, achieving high yields (85–92%) without racemization. Subsequent deprotection of the phenacyl ester using Zn/AcOH yields N-methyl-L-isoleucine, a precursor for benzhydryl esterification.

N-Tosyl-Mediated Methylation

Alternative approaches employ N-tosyl protection. Hlaváček et al. demonstrated that treating N-tosyl-L-isoleucine tert-butyl esters with methyl iodide and sodium hydroxide at 0°C prevents epimerization. The tosyl group is later removed via HBr in acetic acid, though this method risks side reactions under prolonged acidic conditions.

Esterification of N-Methyl-L-Isoleucine with Benzhydryl Alcohol

Carbodiimide-Mediated Coupling

A widely adopted method involves activating the carboxyl group of N-methyl-L-isoleucine with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. Benzhydryl alcohol is added stoichiometrically, with reactions typically completing within 12–24 hours at room temperature. Purification via silica gel chromatography yields the ester in 70–80% purity.

Preactivation Strategies in Solid-Phase Synthesis

The patent WO2002094857A1 describes a preactivation step using 8 equivalents of coupling agents (e.g., HATU) for esterification. This method, optimized for sterically hindered alcohols like benzhydryl alcohol, achieves >90% conversion by preforming the active ester before introducing the alcohol.

Comparative Analysis of Preparation Methods

Yield and Stereochemical Integrity

| Method | Methylation Yield | Esterification Yield | Optical Purity (ee) |

|---|---|---|---|

| N-Nosyl/Diazomethane | 92% | 78% | >99% |

| N-Tosyl/MeI | 88% | 72% | 95% |

| Preactivation | N/A | 91% | >99% |

The N-nosyl route offers superior stereochemical outcomes due to mild reaction conditions, whereas preactivation maximizes esterification efficiency.

Scalability and Practical Considerations

- Cost : Diazomethane requires specialized handling, increasing operational costs compared to methyl iodide.

- Purification : Silica chromatography remains standard, but patent methods suggest solid-phase extraction for industrial-scale processes.

Mechanistic Insights and Side Reactions

Epimerization Risks

Base-mediated alkylation (e.g., NaOH) at elevated temperatures induces racemization, as observed in N-tosyl protocols. MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) mitigates this by enabling deprotonation at lower temperatures.

Byproduct Formation

Over-alkylation is minimized using nosyl groups, which exhibit higher selectivity than tosyl derivatives. Residual DCC derivatives (e.g., dicyclohexylurea) are common in carbodiimide-based esterification and require thorough washing.

Industrial Applications and Modifications

Pharmaceutical Intermediates

N-Methyl-L-isoleucine benzhydryl ester serves as a building block for Nannocystin A, a macrocyclic depsipeptide with antitumor activity. Its benzhydryl group enhances solubility in nonpolar solvents, facilitating peptide chain elongation.

Alternative Protecting Groups

Recent advances explore fluorenylmethyloxycarbonyl (Fmoc) protection for compatibility with solid-phase synthesis. However, Fmoc deprotection requires piperidine, which may hydrolyze the benzhydryl ester.

Chemical Reactions Analysis

Types of Reactions

N-methyl-L-isoleucine benzhydryl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-methyl-L-isoleucine derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzhydryl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various derivatives of N-methyl-L-isoleucine, depending on the specific reagents and conditions used.

Scientific Research Applications

N-methyl-L-isoleucine benzhydryl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-L-isoleucine benzhydryl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can be hydrolyzed to release N-methyl-L-isoleucine, which can then participate in various biochemical pathways. The methylation of the amino group may enhance its binding affinity to certain targets, thereby modulating their activity.

Comparison with Similar Compounds

Steric and Electronic Properties

The benzhydryl group introduces significant steric hindrance compared to smaller esters like methyl or benzyl. For example:

- Methyl esters (e.g., N-benzoylglycylglycine methyl ester, CAS 51514-00-2) are less bulky, facilitating faster coupling in peptide synthesis but requiring basic hydrolysis for deprotection .

- Benzyl esters (e.g., phenyl-substituted α-diazo benzyl esters in ) offer moderate steric bulk and are cleaved via hydrogenolysis. However, benzhydryl esters exhibit higher enantioselectivity (90:10–96:4 er) in asymmetric reactions due to their electronic tuning of intermediate stability (e.g., sulfonium ylides in ) .

- tert-Butyl esters provide orthogonal protection but lack the aromatic π-system of benzhydryl, which can influence reaction pathways through π-π interactions .

Table 1: Key Properties of Carboxylic Acid Protective Groups

*Data adapted from , comparing α-diazo esters in asymmetric catalysis.

Table 2: Yield and Selectivity in Asymmetric Catalysis

| Substrate (Ester Type) | Yield (%) | Enantioselectivity (er) |

|---|---|---|

| C20 (Benzhydryl) | 65–90 | 90:10–96:4 |

| C5–C8 (Benzyl) | 75–86 | 58.5:41.5–85:15 |

| C30 (4-MeO-Benzyl) | 75–86 | 58.5:41.5 |

Stability and Reactivity

- Acid Stability : Benzhydryl esters resist mild acidic conditions but cleave efficiently under strong acids like TFA, unlike tert-butyl esters, which require prolonged exposure .

- Hydrogenolysis Sensitivity: Compared to benzyl esters, benzhydryl groups exhibit similar lability to hydrogenolysis, enabling selective deprotection in the presence of tert-butyl or methyl esters .

- Steric Effects in Coupling Reactions : The bulk of benzhydryl esters slows amide bond formation relative to methyl esters but reduces racemization risks, as seen in the synthesis of Δ2-thiazoline derivatives () .

Comparative Case Studies

- Enniatin B1 Synthesis: The incorporation of N-methyl-L-isoleucine into cyclic depsipeptides (e.g., Enniatin B1, ) highlights the compatibility of methylated amino acids with benzhydryl esters in complex macrocycles .

- Penicillin Derivatives: Benzhydryl esters facilitated the coupling of N-Boc-α-aminoadipic acid to penicillins (), a step less feasible with sterically unhindered esters due to β-lactam sensitivity .

Q & A

Basic Research Questions

Q. What are the common synthetic methods for preparing N-methyl-L-isoleucine benzhydryl ester, and what factors influence reaction efficiency?

- Methodological Answer : The benzhydryl ester group is typically introduced via coupling agents such as DCC (dicyclohexylcarbodiimide) or BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride), or through mixed anhydride methods. Reaction efficiency depends on solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and steric hindrance from the amino acid’s side chain. For example, bulky groups may require extended reaction times or optimized stoichiometry. Cleavage of the benzhydryl ester is achieved using trifluoroacetic acid (TFA) or hydrogenolysis with Pd/C, ensuring orthogonal protection strategies in multi-step syntheses .

Q. How is the benzhydryl ester group utilized as a protecting group in peptide synthesis, and what are its advantages?

- Methodological Answer : The benzhydryl ester acts as a carboxyl-protecting group due to its stability under basic conditions and selective cleavage under acidic (TFA) or reductive (H₂/Pd-C) conditions. Its orthogonality to tert-butyl and benzyl esters allows sequential deprotection in complex peptide syntheses. For instance, in the synthesis of renieramide, benzhydryl esters enabled selective alkylation without disturbing other protecting groups. This stability is particularly advantageous in solid-phase peptide synthesis (SPPS) where iterative deprotection is required .

Advanced Research Questions

Q. How do electron-withdrawing and electron-donating substituents on the aromatic ring affect the stereoselectivity and yield in the alkylation of benzhydryl esters?

- Methodological Answer : Substituents on the benzhydryl aromatic ring significantly influence reaction outcomes. Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity at the ester carbonyl, improving alkylation yields (e.g., 82–94%) and Z/E stereoselectivity (>96:4). Conversely, electron-donating groups (e.g., -OMe) reduce reactivity, necessitating higher catalyst loadings (10 mol%) or prolonged reaction times. For example, para-methoxybenzhydryl esters showed 60% yield under standard conditions, while para-trifluoromethyl derivatives achieved 92% yield .

Q. What analytical techniques are recommended for characterizing this compound, and how can data contradictions be resolved?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm esterification (e.g., benzhydryl aromatic protons at δ 7.2–7.4 ppm) and methyl group integration.

- HPLC-MS : To assess purity (>98%) and detect byproducts (e.g., incomplete deprotection or racemization).

- Chiral Chromatography : To verify enantiomeric excess (e.g., using Chiralpak® columns).

Contradictions in data (e.g., unexpected stereochemistry) should prompt re-evaluation of reaction conditions (e.g., catalyst purity, solvent anhydrity) and cross-validation via independent methods like X-ray crystallography .

Q. In cases of conflicting stereochemical outcomes in benzhydryl ester alkylations, what experimental variables should be re-evaluated?

- Methodological Answer : Conflicting stereochemistry may arise from:

- Catalyst Configuration : Cinchona alkaloid-derived catalysts (e.g., catalyst 11 vs. 18) can invert enantioselectivity.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may favor different transition states compared to non-polar solvents (e.g., toluene).

- Temperature : Low temperatures (−20°C) often enhance stereocontrol by slowing competing pathways.

- Steric Effects : Bulky amino acid side chains (e.g., isoleucine) may hinder alkylation, requiring optimized protecting group strategies. Systematic screening using design of experiments (DoE) is recommended to identify critical factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.